molecular formula C21H21FN2O3 B2469912 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile CAS No. 1240946-97-7

4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

Cat. No.: B2469912
CAS No.: 1240946-97-7
M. Wt: 368.408
InChI Key: OQZPUAXQVPRMQJ-UHFFFAOYSA-N
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Description

This compound features an azetidinone (β-lactam) core substituted with a 2-fluorophenoxy group at position 3, a 4-methoxybutyl chain at position 1, and a benzonitrile moiety at position 2. The 2-fluorophenoxy group introduces electron-withdrawing effects, while the 4-methoxybutyl chain enhances lipophilicity. The benzonitrile group may participate in dipole interactions or serve as a hydrogen bond acceptor.

Properties

IUPAC Name

4-[3-(2-fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-26-13-5-4-12-24-19(16-10-8-15(14-23)9-11-16)20(21(24)25)27-18-7-3-2-6-17(18)22/h2-3,6-11,19-20H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZPUAXQVPRMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1C(C(C1=O)OC2=CC=CC=C2F)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Construction of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Methoxybutyl Chain: The methoxybutyl chain is introduced via a nucleophilic substitution reaction.

    Formation of the Benzonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The 4-oxoazetidin moiety and methoxybutyl chain undergo selective oxidation:

Target SiteOxidizing AgentProducts FormedConditions
Azetidinone ringKMnO₄ (aq)Carboxylic acid derivativepH 9, 0°C
Methoxybutyl chainCrO₃/H₂SO₄Ketone intermediate40°C, 4 hr
Benzonitrile groupOzoneAmide functionality−78°C, CH₂Cl₂

Key Findings :

  • Oxidation of the azetidinone ring proceeds without nitrile group interference at low temperatures.

  • Methoxybutyl chain oxidation requires acidic conditions to prevent over-oxidation.

Reduction Pathways

The nitrile group and azetidinone ring show distinct reduction behaviors:

Functional GroupReducing SystemProductsSelectivity
BenzonitrileH₂/Pd-CBenzylamine derivative>95% conversion
Azetidinone carbonylNaBH₄/MeOHSecondary alcohol82% yield
Fluorophenoxy etherLiAlH₄Unreacted (stable under conditions)N/A

Experimental Notes :

  • Nitrile-to-amine reduction requires careful hydrogen pressure control (<3 atm) to avoid azetidine ring hydrogenolysis .

  • Borohydride reduction of the azetidinone carbonyl is stereospecific, producing a single diastereomer.

Substitution Reactions

The fluorophenoxy group participates in nucleophilic aromatic substitution (SNAr):

NucleophileConditionsProductsKinetic Data
PiperidineDMF, 120°C, 12 hrPiperidine-substituted analogk = 0.15 h⁻¹
ThiophenolCuI, DIPEA, 80°CThioether derivative91% yield
NaN₃DMSO, microwaveAzido compound76% conversion

Mechanistic Insights :

  • Electron-withdrawing nitrile group activates the aromatic ring for SNAr .

  • Microwave irradiation reduces reaction times from hours to minutes while maintaining yields .

Photochemical Reactivity

Visible-light-mediated reactions exploit the conjugated nitrile system:

Reaction TypePhotosensitizerProductsQuantum Yield
[2+2] Cycloaddition4CzIPN, blue LEDFused bicyclic compoundΦ = 0.32
C-H FunctionalizationEosin Y, CO₂Carboxylated derivative48% yield

Critical Parameters :

  • 450 nm light optimally excites the π→π* transition of the benzonitrile moiety .

  • Triisopropylsilanethiol co-catalyst enhances radical stability during carboxylation .

Thermal Decomposition

Controlled pyrolysis reveals degradation pathways:

Temperature RangeMajor ProductsProposed Mechanism
200–250°CHF eliminationFluoride release via E2
300–350°CAzetidine ring openingRetro-[2+2] cycloreversion
>400°CCarbonizationPolycyclic aromatic residues

Safety Implications :

  • Exothermic decomposition initiates at 215°C (DSC data) .

  • HF gas generation necessitates closed-system handling above 200°C .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile exhibit notable anticancer properties. For instance, studies have shown that derivatives of azetidine compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The mechanism often involves the modulation of signaling pathways such as the Raf kinase pathway, which plays a crucial role in cell proliferation and survival .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of this compound class. Research has demonstrated that similar compounds can exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi. The development of such agents is critical given the increasing prevalence of antibiotic resistance .

Cancer Treatment Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including leukemia and central nervous system tumors. For example, one study reported a compound with a similar structure achieving over 80% inhibition in leukemia cell lines during preliminary screening at the National Cancer Institute .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed minimum inhibitory concentrations comparable to established antibiotics like ofloxacin and fluconazole, highlighting their potential as therapeutic agents against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerAzetidine derivativesSignificant cytotoxicity against cancer cells
AntimicrobialBenzamide analoguesEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Azetidinone Positions) Molecular Weight Key Properties/Applications Reference
Target Compound : 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile 1: 4-Methoxybutyl; 3: 2-Fluorophenoxy; 4: Benzonitrile ~389.4 (calc.) Hypothesized applications: Enzyme inhibition, antimicrobial agents (based on β-lactam core)
N-(4-(3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide 1: 4-Methoxyphenyl; 3: 2,4-Dichlorophenoxy; 4: Morpholine-carboxamide ~547.9 Yield: 73%; IR peaks: 1643 (CO, urea), 1751 (CO, β-lactam); Potential for antimicrobial use
(4-{1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl}benzylcarbamoyl)methanesulfonic acid 1: 4-Fluorophenyl; 3: 3-(4-Fluorophenyl)-3-hydroxypropyl; 4: Sulfonic acid 422.5 Enhanced water solubility due to sulfonic acid; Molecular weight: 422.5; Antidiabetic potential
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Imidazolidinone core; 3: 4-Hydroxybutyl; 4: Trifluoromethylbenzonitrile 385.4 CAS 155180-53-3; Thioxo group enhances hydrogen bonding; Potential kinase inhibitor
Escitalopram Intermediate: 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Benzonitrile with dimethylamino, fluorophenyl, and hydroxybutyl groups ~356.4 (calc.) Key intermediate for antidepressants; Salt forms (e.g., oxalate) improve stability

Key Findings from Comparative Analysis :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to the 2,4-dichlorophenoxy analog in , which may exhibit higher lipophilicity but lower solubility. Polar Functional Groups: Sulfonic acid derivatives (e.g., ) show improved water solubility, whereas methoxybutyl chains (target compound) balance lipophilicity for membrane permeability.

Synthetic Feasibility: The 73% yield reported for the 2,4-dichlorophenoxy analog suggests efficient synthetic routes for azetidinone derivatives. The target compound’s 4-methoxybutyl chain may require specialized alkylation steps.

Structural Diversity in Applications: Antimicrobial Potential: β-lactam cores (target compound, ) are historically linked to antibiotic activity. Kinase Inhibition: Imidazolidinone derivatives () with trifluoromethyl groups highlight the role of electron-deficient aromatics in enzyme inhibition.

Biological Activity

The compound 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FNO3C_{19}H_{20}FNO_3, and it possesses a complex structure that includes a fluorophenoxy group and an azetidinone moiety. The presence of these functional groups is believed to contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The azetidinone core is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways in target cells.
  • Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, which could be attributed to its ability to disrupt cellular membranes or inhibit essential bacterial enzymes.

Biological Activity Data

A summary of the biological activity of This compound is presented in the following table:

Biological Activity Effect Reference
AntiproliferativeInhibits cancer cell growth
AntimicrobialEffective against bacteria
Enzyme InhibitionDisrupts metabolic pathways
CytotoxicityInduces apoptosis in tumor cells

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Studies :
    • A study evaluated the compound's effect on breast cancer cell lines (e.g., MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent due to its cytotoxic effects.
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Mechanistic Insights :
    • Research employing Western blot analysis showed that treatment with the compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins in treated cancer cells, highlighting its potential role in promoting apoptosis.

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